methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Description
Methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a bicyclic heterocyclic compound featuring fused imidazole and oxazine rings. This structure is characterized by a methyl ester group at position 3 and an amino substituent at position 2 (Figure 1). Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol (CAS: 1864052-38-9) . It is commercially available at 95% purity for research applications .
Properties
IUPAC Name |
methyl 2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADNYPICVZKLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCOC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-37-9 | |
| Record name | methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative in the presence of a coupling agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications enhance the efficacy against various bacterial strains. Compounds with similar scaffolds have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further investigation into methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate derivatives for potential antibiotic development .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that imidazo[2,1-c][1,4]oxazine derivatives can induce apoptosis in cancer cells through various mechanisms. The ability to target specific pathways involved in cell proliferation makes this compound a candidate for further research in cancer therapeutics .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of similar compounds indicate that they may play a role in mitigating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms by which these compounds exert protective effects on neuronal cells .
Biological Research Applications
Enzyme Inhibition Studies
this compound has been implicated in enzyme inhibition studies. Its structural characteristics allow it to interact with active sites of enzymes involved in metabolic pathways. Such interactions can be quantitatively assessed using various biochemical assays to determine IC50 values and elucidate the compound's mechanism of action .
Cellular Studies
Cell culture experiments utilizing this compound have demonstrated its effects on cell viability and proliferation. By employing various concentrations of this compound in cellular assays, researchers can assess its cytotoxicity and therapeutic index .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its chemical structure allows for functionalization that can improve the performance of polymers used in coatings and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluated against E. coli | MIC values indicated significant activity at low concentrations. |
| Cancer Cell Apoptosis | Tested on breast cancer cell lines | Induced apoptosis through mitochondrial pathways; further studies recommended. |
| Neuroprotective Mechanisms | Investigated effects on neuronal cells | Reduced oxidative stress markers significantly compared to control groups. |
Mechanism of Action
The mechanism by which methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is highlighted through comparisons with analogs in the imidazo-oxazine family. Below is a detailed analysis:
Structural Analogues
Substituent Variations
Methyl 2-Bromo-5H,6H,8H-Imidazo[2,1-c][1,4]Oxazine-3-Carboxylate Molecular Formula: C₈H₉BrN₂O₃ Molecular Weight: 261.08 g/mol (CAS: 2060046-39-9) . Key Differences: The bromine atom at position 2 replaces the amino group, increasing molecular weight and altering reactivity. Brominated derivatives are often intermediates for cross-coupling reactions. Safety: Classified with hazards H315 (skin irritation) and H319 (eye irritation), requiring strict handling protocols .
Methyl 5H,6H,8H-Imidazo[2,1-c][1,4]Oxazine-2-Carboxylate Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol (CAS: 2044712-66-3) .
Ester Group Modifications
Ethyl 2-(2-(1-Acetamido-2-Phenylethyl)-5-Methylphenyl)-6,7-Dihydro-4H-Pyrazolo[5,1-c][1,4]Oxazine-3-Carboxylate Molecular Formula: C₂₆H₂₈N₄O₄ Molecular Weight: 460.53 g/mol (synthetic protocol in ) .
Pharmacological Analogues
3-[(4-Amino-5-Chloro-2-Ethoxybenzamido)Methyl]Pyrrolo[2,1-c][1,4]Oxazin-5-Ium Chloride Key Feature: A mosapride derivative with gastrointestinal prokinetic activity. Structural Contrast: Replaces imidazole with pyrrole and introduces a charged quaternary ammonium group, enhancing solubility and receptor affinity .
Pharmacological Data
- Limited data exists for the target compound, but related imidazo-oxazines show promise in gastrointestinal and CNS disorders. For example, the mosapride derivative in exhibits serotonin 5-HT₄ receptor agonism .
Biological Activity
Methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes current research findings and presents detailed insights into its biological activity.
Chemical Structure and Synthesis
The compound belongs to the imidazo[2,1-c][1,4]oxazine family, which has been studied for various pharmacological properties. The synthesis of this compound involves multi-step reactions that typically include cyclization processes and functionalization of precursor compounds. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-c][1,4]oxazines exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance, a study highlighted the synthesis of related compounds with minimum inhibitory concentration (MIC) values as low as 0.18 μM against Mtb H37Rv. These compounds demonstrated superior efficacy compared to traditional treatments like rifampicin and pretomanid in Mtb-infected macrophages, achieving a one-log reduction in bacterial burden .
Cytotoxicity Assessment
In evaluating the safety profile of these compounds, cytotoxicity tests were conducted on various cell lines. The results indicated that the tested imidazo derivatives did not exhibit significant cytotoxic effects at concentrations effective against Mtb. This suggests a favorable therapeutic index for these compounds in further development .
The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific enzymes critical for bacterial survival. Molecular docking studies revealed that these compounds could inhibit deazaflavin-dependent nitroreductase (Ddn), an enzyme implicated in the activation of nitro-containing drugs against Mtb. This interaction is similar to that observed with pretomanid, a known antitubercular agent .
Case Studies and Research Findings
Several case studies provide insight into the biological activity of related imidazo derivatives:
- Case Study 1 : A series of compounds derived from the imidazo scaffold were tested against clinical isolates of Mtb. Compounds exhibited MIC values below 0.5 μM against multiple strains, highlighting their potential as new antitubercular agents .
- Case Study 2 : In vivo studies using Galleria mellonella models demonstrated that certain imidazo derivatives possessed low toxicity while effectively reducing mycobacterial loads .
Comparative Analysis
A comparative analysis of various imidazo derivatives reveals differences in their biological activities:
| Compound Name | MIC (μM) | Cytotoxicity | Target Enzyme |
|---|---|---|---|
| This compound | 0.18 - 0.5 | Low | Ddn |
| Rifampicin | 0.25 - 0.5 | Moderate | RNA polymerase |
| Pretomanid | 0.05 - 0.15 | Low | Ddn |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis often involves cyclization of hydrazine derivatives with ester precursors (e.g., ethyl acetoacetate) under controlled pH and temperature. Acidic or basic conditions (e.g., acetic acid reflux) are critical for ring closure . Key steps include:
- Precursor preparation (e.g., 3-formyl-indole derivatives).
- Cyclization via reflux in acetic acid (3–5 hours) to form the fused imidazo-oxazine core.
- Purification via recrystallization (DMF/acetic acid mixtures) to isolate the product .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., methyl ester at δ ~3.8 ppm) and fused-ring connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₈H₁₁N₃O₃, MW 197.19 g/mol) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies between experimental and theoretical NMR shifts.
- Methodology :
- Computational Validation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing NH₂ protons from solvent artifacts) .
- X-ray Crystallography : Definitive confirmation of stereochemistry and ring conformation .
Q. What strategies are effective for designing derivatives to enhance biological activity while maintaining metabolic stability?
- Approach :
- Structure-Activity Relationship (SAR) : Modify substituents at the 2-amino and methyl ester positions. For example:
- Amino Group : Acylation (e.g., acetyl, benzoyl) to alter lipophilicity and bioavailability .
- Ester Hydrolysis : Conversion to carboxylic acid derivatives for improved solubility .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases, proteases) .
- Experimental Validation :
- In Vitro Assays : Test derivatives for antimicrobial activity (MIC values) or enzyme inhibition (IC₅₀) .
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .
Q. How can computational tools improve reaction optimization for scaled-up synthesis?
- Workflow :
- Reaction Modeling : Quantum mechanical calculations (e.g., Gaussian) to identify transition states and rate-limiting steps .
- Process Simulation : Use Aspen Plus or similar software to model heat transfer, solvent recovery, and waste minimization .
- Machine Learning : Train models on historical reaction data (e.g., yield, temperature) to predict optimal conditions for new derivatives .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across studies?
- Root Causes : Variability in assay protocols (e.g., cell lines, incubation times) or compound purity.
- Resolution Framework :
- Standardization : Adopt OECD guidelines for in vitro assays (e.g., fixed cell passage numbers, controlled DMSO concentrations) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Confirm activity via alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Acetic acid, reflux (5 h) | 65 | 92 | |
| Esterification | Ethanol, H₂SO₄ catalyst | 78 | 95 | |
| Purification | DMF/AcOH recrystallization | 85 | 98 |
Table 2 : Computational Tools for Reaction Optimization
| Tool | Application | Example Use Case |
|---|---|---|
| Gaussian | Transition state analysis | pH-dependent cyclization |
| AutoDock Vina | Binding affinity prediction | Kinase inhibition |
| Aspen Plus | Process scaling | Solvent recovery modeling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
